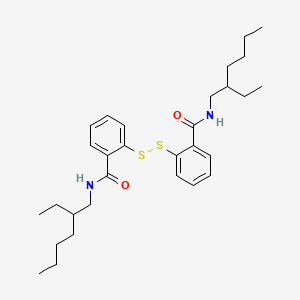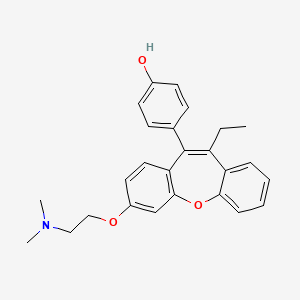
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is a complex organic compound belonging to the class of dibenzoxepins. This compound is characterized by its unique structure, which includes a phenol group and a dibenzoxepin moiety with a dimethylaminoethoxy side chain. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: The dibenzoxepin core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the dibenzoxepin intermediate with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: Reduction reactions can target the dibenzoxepin core, leading to the formation of dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-dibenzoxepin derivatives.
Substitution: Nitro- or halogen-substituted phenol derivatives.
科学的研究の応用
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves its interaction with specific molecular targets. The dimethylaminoethoxy side chain is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-[2-(dimethylamino)ethoxy]-10-ethyl-11-(4-hydroxyphenyl)dibenzo[b,f]thiepin
- 3-[2-(dimethylamino)ethoxy]-11-ethyl-12-(4-hydroxyphenyl)-5,6-dihydrodibenzo[a,e]-cyclooctene
Uniqueness
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is unique due to its specific structural features, such as the combination of a phenol group with a dibenzoxepin core and a dimethylaminoethoxy side chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
85850-80-2 |
|---|---|
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC名 |
4-[2-[2-(dimethylamino)ethoxy]-6-ethylbenzo[b][1]benzoxepin-5-yl]phenol |
InChI |
InChI=1S/C26H27NO3/c1-4-21-22-7-5-6-8-24(22)30-25-17-20(29-16-15-27(2)3)13-14-23(25)26(21)18-9-11-19(28)12-10-18/h5-14,17,28H,4,15-16H2,1-3H3 |
InChIキー |
LKPRYBDGAZGXPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=C(C=C2)OCCN(C)C)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



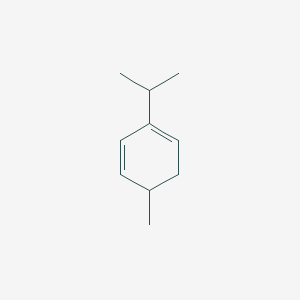
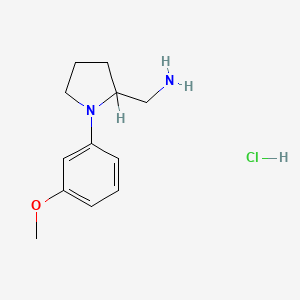

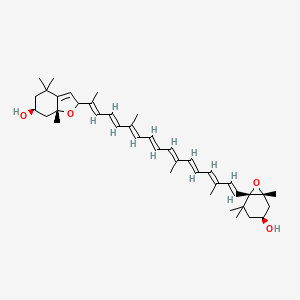
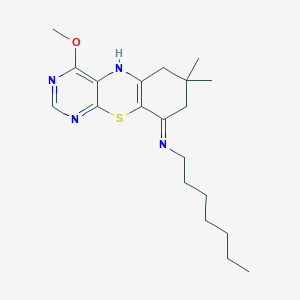


![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
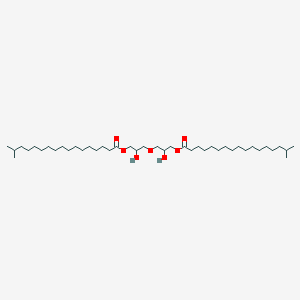
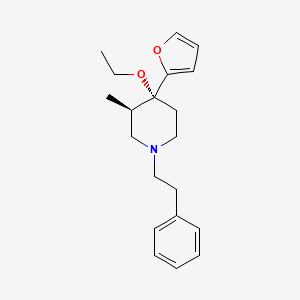
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)

